2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
Description
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a phenothiazine-derived compound featuring a thiazoline (4,5-dihydro-1,3-thiazole) ring linked via a sulfanyl group to a ketone-substituted phenothiazine core. Phenothiazines are historically significant in medicinal chemistry, particularly in antipsychotic agents, though this derivative’s functionalization with a thiazoline sulfanyl group suggests applications in materials science or as a pharmacophore in drug discovery. Structural characterization of such compounds often employs X-ray crystallography, facilitated by programs like SHELXL .
Properties
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS3/c19-18(20,21)11-5-6-15-13(9-11)23(12-3-1-2-4-14(12)27-15)16(24)10-26-17-22-7-8-25-17/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWAPNJFFRIFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a thiazole derivative with potential therapeutic applications. Its unique structure incorporates a thiazole moiety and a phenothiazine backbone, which are known for their diverse biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C14H12F3N3OS
- Molecular Weight : 353.46 g/mol
- CAS Number : 892068-27-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the target compound. For instance, thiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that specific thieno[3,2-b]thiazole derivatives inhibited the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | A549 | 15 | Induces apoptosis |
| Thiazole Derivative B | HT-29 | 20 | Inhibits DNA synthesis |
| Thiazole Derivative C | C6 | 10 | Cell cycle arrest |
Antimicrobial Activity
Compounds containing thiazole and phenothiazine structures have also been investigated for their antimicrobial properties. The presence of sulfur in thiazoles enhances their interaction with microbial enzymes, potentially leading to increased efficacy against various pathogens. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial effects.
The biological activity of the compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as cell division and apoptosis. The thiazole ring may facilitate binding to specific proteins or enzymes, while the trifluoromethyl group enhances lipophilicity and cellular uptake.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that similar compounds exhibit significant cytotoxicity against cancer cell lines while sparing normal cells. For instance, a derivative demonstrated selective toxicity towards glioma cells without affecting normal oligodendrocytes .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives indicate that modifications to the thiazole ring can significantly alter biological activity. The introduction of electron-withdrawing groups such as trifluoromethyl has been linked to enhanced anticancer properties.
- Clinical Implications : The promising results from preclinical studies suggest that compounds like 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone could serve as lead compounds for further development into novel anticancer or antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Diversity: The target compound’s thiazoline sulfanyl group distinguishes it from triazole (), ethynyl-nitroaryl (), and imidazothiadiazole () derivatives.
- Electron-Withdrawing Groups : The 2-CF3 group in the target compound contrasts with the 4-nitro group in ’s derivative. Both are strong electron-withdrawing groups, but CF3 may offer superior metabolic stability in pharmacological contexts.
- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution (e.g., thiol-thiazoline coupling to a ketone-phenothiazine precursor), analogous to methods in and . By comparison, employs Sonogashira coupling for ethynyl linkage, highlighting divergent strategies for side-chain functionalization.
Crystallographic and Structural Data
While crystallographic data for the target compound is unavailable, comparisons with ’s derivative (C20H12N2O2S) reveal insights:
- Crystal System: ’s compound crystallizes in a triclinic P1 space group with a volume of 781.4 ų . Phenothiazine derivatives often exhibit planar cores with substituents influencing packing; the target compound’s bulkier thiazoline sulfanyl group may reduce symmetry compared to the ethynyl-nitroaryl analogue.
- Refinement Methods : SHELXL () is widely used for refining such structures, ensuring high precision in bond-length and angle calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
